molecular formula C15H12N4O2 B2478882 2-(2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 1428362-33-7

2-(2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Cat. No. B2478882
CAS RN: 1428362-33-7
M. Wt: 280.287
InChI Key: KJRCTMQWEIXGNJ-UHFFFAOYSA-N
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Description

The compound “2-(2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine ring, which is a type of heterocyclic compound . This ring is substituted with a methoxyphenyl group and an acetonitrile group .

Scientific Research Applications

Chemical Synthesis and Modification

  • Acylation of Amines and Pyrazole :Acylation reactions involving amines and pyrazole using derivatives similar to the compound of interest have been reported. For example, the study by Arutjunyan et al. (2013) detailed the synthesis of new amides and 1-acylpyrazole from acyl chlorides prepared from previously synthesized acetonitriles related to methoxyphenyl and tetrahydropyran-4-yl groups. Such chemical transformations highlight the versatile reactivity of these compounds, useful in synthetic organic chemistry (Arutjunyan et al., 2013).

  • Synthesis of Heterocycles Incorporating Pyrazolo and Pyrimidin Moieties :El‐Mekabaty (2015) demonstrated the use of a key intermediate, structurally similar to the compound , for synthesizing heterocycles like pyrazoles and thiophenes, which were then evaluated for antioxidant activity. This work underscores the potential of such compounds in the development of new antioxidants (El‐Mekabaty, 2015).

Pharmacological Potential

  • Anticancer and Antimicrobial Activities :Research by Nassar et al. (2016) on derivatives of pyrazolo pyrimidine demonstrated significant antiproliferative activities, indicating the potential of such compounds in cancer therapy. The study synthesized and evaluated a series of compounds for their ability to inhibit cell proliferation, showing promising results for some derivatives (Nassar et al., 2016).

  • Antidiabetic Activity :Vaddiraju et al. (2022) explored the antidiabetic potential of novel pyrazole-based compounds, providing insights into their utility in treating diabetes. This highlights the broad pharmacological applications of compounds structurally related to the compound of interest (Vaddiraju et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information .

properties

IUPAC Name

2-[2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-21-14-5-3-2-4-11(14)12-10-13-15(20)18(7-6-16)8-9-19(13)17-12/h2-5,8-10H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRCTMQWEIXGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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